molecular formula C14H14N2O2 B2837321 N-(5-amino-2-hydroxyphenyl)-2-phenylacetamide CAS No. 700375-27-5

N-(5-amino-2-hydroxyphenyl)-2-phenylacetamide

Cat. No.: B2837321
CAS No.: 700375-27-5
M. Wt: 242.278
InChI Key: WVZKYIBGZBIVLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(5-amino-2-hydroxyphenyl)-2-phenylacetamide” is a chemical compound with the molecular formula C8H10N2O2 . It is used for research purposes and is part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C8H10N2O2 . The compound has a molecular weight of 166.18 .

Scientific Research Applications

Chemoselective Acetylation in Antimalarial Drug Synthesis

N-(2-Hydroxyphenyl)acetamide, a derivative of N-(5-amino-2-hydroxyphenyl)-2-phenylacetamide, is an intermediate in the synthesis of antimalarial drugs. Research by Magadum & Yadav (2018) focuses on the chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide. This process is crucial for natural synthesis of antimalarial drugs and involves various acyl donors and catalysts, with vinyl acetate proving most effective. The study elucidates the mechanism and kinetics of this reaction, providing insights into efficient drug synthesis methods (Magadum & Yadav, 2018).

Antimicrobial Activity

A study by Jayadevappa et al. (2012) synthesized a class of 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides from hydroxyphenylacetic acid, closely related to this compound. These compounds were tested for antimicrobial activity and showed superior in vitro efficacy compared to standard drugs against fungal and bacterial strains (Jayadevappa et al., 2012).

Analgesic Properties

Research into the analgesic properties of related compounds, such as those derived from paracetamol metabolites, was conducted by Sinning et al. (2008). They found that derivatives of N-(4-hydroxyphenyl)-(5Z,8Z,11Z,14Z)-icosatetra-5,8,11,14-enamide (a metabolite of paracetamol) showed potential as new analgesics. This research suggests possible analgesic applications for related compounds like this compound (Sinning et al., 2008).

Antioxidant Activity

Dinis et al. (1994) investigated the antioxidant properties of phenolic derivatives, including those structurally related to this compound. Their research highlights the potential of such compounds as inhibitors of lipid peroxidation and scavengers of peroxyl radicals, indicating their relevance in antioxidant therapies (Dinis et al., 1994).

Properties

IUPAC Name

N-(5-amino-2-hydroxyphenyl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c15-11-6-7-13(17)12(9-11)16-14(18)8-10-4-2-1-3-5-10/h1-7,9,17H,8,15H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVZKYIBGZBIVLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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